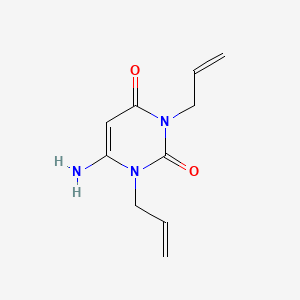

1,3-Diallyl-6-aminouracil monohydrate

Description

Contextualization of Uracil (B121893) Derivative Chemistry within Contemporary Organic Synthesis

Uracil, a pyrimidine (B1678525) derivative, is a cornerstone of organic synthesis due to its inherent chemical reactivity and biological relevance. mdpi.com The uracil scaffold, with its multiple reaction sites, allows for a wide range of chemical modifications, leading to a diverse library of derivatives. nih.gov These modifications can dramatically alter the molecule's physical, chemical, and biological properties, making uracil derivatives a fertile ground for drug discovery and materials science. nih.gov

In contemporary organic synthesis, the focus has been on developing efficient and selective methods for the functionalization of the uracil ring at various positions (N1, N3, C5, and C6). nih.gov Researchers have explored numerous synthetic strategies, including alkylation, acylation, halogenation, and coupling reactions, to introduce a variety of substituents. frontiersin.org These efforts have yielded compounds with a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and herbicidal properties. nih.govnih.gov The synthesis of fused uracil systems, where the uracil ring is annulated with other heterocyclic rings, has also been a prominent area of research, leading to the discovery of novel molecular architectures with unique pharmacological profiles. mdpi.com

The following table provides a summary of common synthetic methods used in uracil derivative chemistry:

| Reaction Type | Description | Typical Reagents | Positions Functionalized |

| N-Alkylation | Introduction of alkyl groups at the nitrogen atoms of the uracil ring. | Alkyl halides, Dialkyl sulfates | N1, N3 |

| C5-Halogenation | Introduction of halogen atoms at the C5 position. | N-halosuccinimides (NBS, NCS) | C5 |

| C6-Amination | Introduction of an amino group at the C6 position, often via a precursor. | Ammonia, Amines | C6 |

| Condensation | Formation of the uracil ring from acyclic precursors. | Urea (B33335) derivatives, Cyanoacetic acid derivatives | Ring Formation |

| Cyclization | Formation of fused ring systems onto the uracil core. | Bifunctional reagents | C5, C6 |

Significance of Diallyl Substitution in Amine-Substituted Uracil Scaffolds

The introduction of allyl groups at the N1 and N3 positions of the uracil ring, creating a diallyl substitution pattern, has significant implications for the molecule's chemical reactivity and potential applications. Allyl groups are versatile functional handles that can participate in a variety of subsequent chemical transformations, including but not limited to, addition reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. This versatility makes 1,3-diallyl substituted uracils valuable intermediates in the synthesis of more complex molecules.

In the context of amine-substituted uracil scaffolds, such as 6-aminouracil (B15529), the diallyl groups can influence the electronic properties of the pyrimidine ring and the reactivity of the exocyclic amino group. This modulation of reactivity can be exploited to direct the course of subsequent synthetic steps.

A particularly noteworthy application of the 1,3-diallyl substitution pattern is in the synthesis of xanthine (B1682287) derivatives. Xanthines, such as caffeine (B1668208) and theophylline (B1681296), are a class of purine (B94841) alkaloids with a wide range of pharmacological effects. nih.gov Research has shown that 1,3-diallyl-6-aminouracil can serve as a key precursor in the synthesis of 1,3-diallylxanthine and its derivatives. bohrium.com Notably, a study on theophylline analogues revealed that a 1,3-diallyl analogue exhibited selectivity for the A2 adenosine (B11128) receptor, highlighting the potential of the diallyl moiety to impart specific pharmacological properties. nih.gov

Overview of Research Trajectories for 1,3-Diallyl-6-aminouracil Monohydrate

While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, its primary research trajectory can be clearly inferred from its role as a synthetic intermediate. The principal area of investigation for this compound lies in its utility as a precursor for the synthesis of more complex heterocyclic systems, particularly substituted xanthines.

The established synthetic pathway involves the initial preparation of 6-amino-1,3-diallyluracil. This is typically achieved through the condensation of N,N'-diallylurea with cyanoacetic acid, followed by a base-promoted cyclization. bohrium.com This precursor is then likely utilized in further synthetic steps. A key transformation is the introduction of a second amino group at the C5 position to form 1,3-diallyl-5,6-diaminouracil (B12286). bohrium.com This diamino derivative is a crucial building block for the construction of the fused imidazole (B134444) ring of the xanthine core. bohrium.comnih.gov

The general research trajectory is outlined in the following flowchart:

The research on this compound is therefore intrinsically linked to the broader goal of developing novel xanthine-based compounds with potentially valuable pharmacological activities. Future research in this area will likely focus on the efficient synthesis of this compound and its derivatives, as well as the exploration of their subsequent transformations into a diverse range of heterocyclic structures for biological evaluation.

The table below presents some key chemical identifiers for the compound of interest:

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 4852-19-1 |

| Molecular Formula | C10H15N3O3 |

| Molecular Weight | 225.24 g/mol |

Structure

3D Structure

Properties

CAS No. |

4852-19-1 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

6-amino-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N3O2/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15/h3-4,7H,1-2,5-6,11H2 |

InChI Key |

FWOKREPUUOLKNQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=CC(=O)N(C1=O)CC=C)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1,3 Diallyl 6 Aminouracil Monohydrate

Historical Development of Synthetic Pathways to Aminouracil Derivatives

The synthesis of aminouracil derivatives has been a subject of chemical exploration for over a century, largely driven by the biological significance of pyrimidines as components of nucleic acids. Early methods for creating the aminouracil core structure primarily relied on condensation reactions. One of the foundational approaches, developed in the early 20th century, involved the condensation of urea (B33335) or its derivatives with β-dicarbonyl compounds or their equivalents.

A common historical method for producing 6-aminouracil (B15529) is the reaction of urea with cyanoacetic acid or its esters, such as ethyl cyanoacetate (B8463686), in the presence of a strong base like sodium ethoxide. wikipedia.orgnih.gov This reaction proceeds through the formation of a cyanoacetylurea (B75420) intermediate, which then undergoes base-catalyzed cyclization to form the 6-aminouracil ring. researchgate.net These early procedures, while effective in establishing the core heterocyclic structure, often required harsh conditions and resulted in modest yields.

The development of N-substituted uracil (B121893) derivatives brought new challenges, particularly concerning the regioselectivity of alkylation. The uracil ring has two secondary amine-like nitrogens (N1 and N3), and direct alkylation often leads to a mixture of N1-monoalkylated, N3-monoalkylated, and N1,N3-dialkylated products. researchgate.net To address this, chemists developed strategies employing protecting groups. By selectively protecting one nitrogen atom, alkylation can be directed to the other, followed by deprotection to yield the desired N-monosubstituted product. researchgate.net Various protecting groups, including benzyl (B1604629) and benzoyl, have been utilized for this purpose. utah.edu These advancements in controlling regioselectivity were crucial for the evolution of synthetic routes toward specifically substituted aminouracil derivatives like 1,3-diallyl-6-aminouracil.

Precursor Selection and Synthesis for 1,3-Diallyl-6-aminouracil Monohydrate

The synthesis of this compound hinges on the strategic construction of the diallylated aminouracil core. This can be approached in two primary ways: by constructing the pyrimidine (B1678525) ring from an already diallylated precursor or by performing diallylation on a pre-formed 6-aminouracil ring.

Synthesis of 6-Aminouracil Precursors

The most prevalent precursor for many substituted uracils is 6-aminouracil itself. Its synthesis has been refined over the years, but the core chemistry remains the condensation of a urea molecule with a three-carbon component. A widely used laboratory-scale synthesis involves the reaction of ethyl cyanoacetate with urea. wikipedia.org

The reaction is typically carried out in an alcoholic solvent, such as absolute ethanol (B145695), with a strong base like sodium ethoxide, which is prepared by dissolving sodium metal in ethanol. The mixture is heated under reflux for several hours. wikipedia.org During the reaction, the sodium salt of 6-aminouracil precipitates. After cooling, the salt is dissolved in hot water and neutralized with an acid, such as acetic acid, to precipitate the final 6-aminouracil product. researchgate.net Yields for this type of reaction can vary, with some methods reporting yields as high as 96.9% under optimized conditions using methyl cyanoacetate and sodium in methanol. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl Cyanoacetate | Urea | Sodium/Ethanol | Reflux | Not specified | wikipedia.org |

| Methyl Cyanoacetate | Urea | Sodium/Methanol | Reflux, 2h | 96.9% | organic-chemistry.org |

| Ethyl Cyanoacetate | Urea | Sodium Ethoxide/Ethanol | Reflux, 10-12h | 69% | organic-chemistry.org |

Diallylation Strategies for the Uracil Nitrogen Atoms

Achieving the N1,N3-diallylated structure of the target molecule requires a specific strategy to introduce the two allyl groups onto the uracil nitrogen atoms.

One effective and direct route involves starting with a pre-diallylated precursor, N,N'-diallylurea. This compound can be synthesized and then condensed with cyanoacetic acid. This condensation is often performed in the presence of a dehydrating agent like acetic anhydride (B1165640) and heated to reflux. The resulting intermediate then undergoes a base-promoted cyclization, for example, using sodium hydroxide (B78521) in ethanol, to directly form the 6-amino-1,3-diallyluracil ring structure. This method bypasses the challenges of regioselectivity associated with alkylating 6-aminouracil directly.

Alternatively, the diallylation can be attempted on the 6-aminouracil core itself. This involves reacting 6-aminouracil with an allylating agent, such as allyl bromide or allyl chloride, in the presence of a base. However, this approach is complicated by the potential for reaction at three nucleophilic sites: N1, N3, and the exocyclic 6-amino group. The relative acidity and nucleophilicity of these sites determine the product distribution. Generally, the ring nitrogens are more acidic and are preferentially deprotonated and alkylated under basic conditions. Achieving selective N1,N3-diallylation without significant side reactions on the 6-amino group requires careful optimization of the reaction conditions, including the choice of base, solvent, and stoichiometry of the allylating agent. Often, a mixture of mono- and di-allylated products may be formed, necessitating chromatographic purification.

Reaction Conditions and Catalysis in this compound Synthesis

The efficiency and selectivity of the synthesis of 1,3-diallyl-6-aminouracil are highly dependent on the chosen reaction conditions. Factors such as the solvent, the nature of the catalyst or base, temperature, and reaction time play a critical role in the outcome. The formation of the monohydrate is typically a result of the final crystallization or workup step involving water.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate and selectivity of N-alkylation reactions of uracil derivatives. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used for such reactions because they effectively solvate the cation of the base (e.g., K⁺ or Na⁺), leaving a more reactive, "naked" uracil anion. This enhances the nucleophilicity of the nitrogen atoms and facilitates the alkylation reaction.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing the synthesis of 1,3-diallyl-6-aminouracil involves fine-tuning several parameters to maximize the yield of the desired product and minimize side reactions.

Base Selection: The choice of base is crucial. For the direct diallylation of 6-aminouracil, a base strong enough to deprotonate the ring nitrogens is required. Sodium hydride (NaH) is a powerful, non-nucleophilic base often used for this purpose. Weaker bases like potassium carbonate (K₂CO₃) are also effective, particularly in polar aprotic solvents, and can sometimes offer better selectivity and easier handling. For the cyclization of N,N'-diallyl-cyanoacetylurea, a base like sodium hydroxide or sodium ethoxide in ethanol is typically employed.

Allylating Agent: Allyl bromide is a common and reactive allylating agent used for these types of reactions. Typically, slightly more than two equivalents of the allylating agent are used to ensure complete diallylation.

Temperature and Reaction Time: N-alkylation reactions of uracils are often carried out at room temperature or with gentle heating. The reaction progress is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight depending on the specific conditions.

Formation of the Monohydrate: The "monohydrate" designation indicates that one molecule of water is incorporated into the crystal lattice of the compound for each molecule of 1,3-diallyl-6-aminouracil. This typically occurs during the final workup or purification step. After the reaction is complete, the product is often isolated by quenching the reaction with water, followed by extraction and crystallization. Crystallization from a solvent system containing water (e.g., ethanol/water) can lead to the formation of the stable monohydrate. While uracil derivatives are known to form solvates with various solvents, specific literature detailing the deliberate synthesis and characterization of 1,3-diallyl-6-aminouracil as a monohydrate is not prominent. utah.edu Its formation is likely a consequence of the crystallization process from aqueous media.

| Parameter | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | DMF, DMSO | Higher yield, shorter reaction time | |

| Acetone (B3395972), THF | Slower reaction, lower yield | ||

| Base | NaH | Strong deprotonation, fast reaction | |

| K₂CO₃ | Milder conditions, good yield in polar aprotic solvents | ||

| Catalyst | DMAP | Can catalyze acylation/alkylation reactions | researchgate.net |

| Workup | Crystallization from aqueous solvent | Potential for hydrate (B1144303) formation | utah.edu |

Emerging Green Chemistry Approaches for 1,3-Diallyl-6-aminouracil Production

The principles of green chemistry, which focus on designing chemical processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like uracil derivatives. the-gist.orgresearchgate.netrsc.org For a compound such as 1,3-diallyl-6-aminouracil, these approaches would aim to improve efficiency, reduce waste, and utilize less toxic materials compared to traditional methods.

Microwave-Assisted Synthesis: One of the most prominent green chemistry techniques is microwave-assisted organic synthesis. This method often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity. For the synthesis of substituted uracils, microwave irradiation can accelerate the N-alkylation step. In the context of producing 1,3-diallyl-6-aminouracil, reacting 6-aminouracil with an allyl halide (e.g., allyl bromide) under microwave irradiation could be a viable green approach. Research on the synthesis of related spiro pyridodipyrimidines from 1,3-dimethyl-6-aminouracil has shown that microwave-assisted, solvent-free conditions can significantly improve reaction efficiency compared to classical heating. researchgate.net

Solvent-Free and Aqueous Media Reactions: Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Green approaches favor the use of safer solvents like water or, ideally, solvent-free conditions. The synthesis of various bis(6-aminouracil-5-yl)methanes, derived from 1,3-dimethyl-6-aminouracil, has been successfully demonstrated in water at room temperature without the need for any catalyst or dehydrating agent. This highlights the potential for developing an aqueous or solvent-free synthesis route for the N-diallylation of 6-aminouracil, which would significantly improve the environmental profile of the process.

The table below compares a conventional heating method with a microwave-assisted, solvent-free method for a reaction involving a 6-aminouracil derivative, illustrating the typical advantages of the green chemistry approach. researchgate.net

| Feature | Conventional Method (Method A) | Microwave-Assisted Solvent-Free (Method B) |

| Reaction Time | 30 - 45 minutes | 1.5 - 3 minutes |

| Product Yield | 80% - 91% | 89% - 96% |

| Solvent | None (Heated in oil bath) | None (Microwave irradiation) |

| Energy Input | Sustained heating | Short bursts of high energy |

Catalysis: The use of efficient and recyclable catalysts is another cornerstone of green chemistry. While the N-alkylation of uracils can be performed with a strong base, research into milder and more selective catalysts is ongoing. For the diallylation of 6-aminouracil, exploring solid-supported base catalysts could facilitate easier product purification and catalyst recycling, thereby reducing waste.

Scale-Up Considerations in 1,3-Diallyl-6-aminouracil Manufacturing Research

Transitioning the synthesis of a compound from a laboratory bench to industrial-scale production involves overcoming several challenges. For 1,3-diallyl-6-aminouracil, the primary considerations would revolve around cost-effectiveness, process safety, consistency, and purity of the final product.

Control of Reaction Parameters: The N-alkylation of the uracil ring must be carefully controlled to ensure that diallylation occurs specifically at the N1 and N3 positions. On a large scale, maintaining uniform temperature and mixing is crucial to prevent side reactions, such as O-alkylation or reaction at the exocyclic amino group. The choice of base and solvent system is critical; for instance, using potassium carbonate in a solvent like DMF at room temperature has been shown to be effective for selective N1 alkylation of N3-substituted pyrimidines. researchgate.net Scaling up this process requires robust thermal management to handle the heat generated during the reaction.

Raw Material Sourcing and Purity: The cost and availability of starting materials, namely 6-aminouracil and the allylation agent (e.g., allyl bromide or allyl chloride), are significant factors in the economic viability of large-scale production. The purity of these starting materials can directly impact the yield and impurity profile of the final product, necessitating stringent quality control.

Downstream Processing and Purification: Isolating and purifying this compound at a large scale presents challenges. Crystallization is often the preferred method for purification in industrial settings. Developing a reliable crystallization process that consistently yields the desired monohydrate form with high purity is a critical research area. This involves screening various solvents, determining optimal temperature profiles, and controlling the rate of crystal growth. The final product must be dried under controlled conditions to ensure the correct level of hydration is achieved and maintained.

Process Optimization and Safety: A thorough optimization of reaction conditions—including reactant ratios, temperature, pressure, and reaction time—is essential for maximizing yield and minimizing waste. A comprehensive safety assessment must be conducted to identify and mitigate any potential hazards associated with the reagents, intermediates, and reaction conditions, especially when handling reactive chemicals like allyl halides on an industrial scale.

The following table outlines key parameters that would need to be considered when scaling up the synthesis of 1,3-diallyl-6-aminouracil.

| Parameter | Laboratory Scale | Industrial Scale Considerations |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, oil bath | Jacket heating/cooling systems, heat exchangers |

| Mixing | Magnetic stirrer | Impeller or anchor agitator, baffle system |

| Reagent Addition | Manual (pipette, funnel) | Metering pumps, controlled addition rates |

| Purification | Column chromatography, recrystallization | Industrial crystallization, filtration, centrifugation |

| Process Control | Manual monitoring | Automated sensors (temperature, pressure), process control systems |

Advanced Spectroscopic and Diffractional Probing of 1,3 Diallyl 6 Aminouracil Monohydrate Structure

Single-Crystal X-ray Diffraction Analysis of Intermolecular Interactions and Crystal Packing in 1,3-Diallyl-6-aminouracil Monohydrate

While a specific crystal structure for this compound is not publicly documented, its solid-state architecture can be inferred from detailed analyses of closely related compounds, such as 6-amino-1,3-dimethyluracil. dcu.ienist.gov These studies reveal that the supramolecular assembly in aminouracil derivatives is predominantly governed by a combination of strong hydrogen bonds and weaker π-stacking interactions. The presence of two allyl groups and a water molecule of hydration in the title compound introduces additional complexity and directs the crystal packing in specific ways.

Hydrogen bonds are the principal organizing force in the crystal lattice of aminouracil derivatives. dcu.ie In the case of this compound, the primary hydrogen bond donors are the exocyclic amino group (-NH₂) and the water molecule (H₂O). The acceptors are the carbonyl oxygens (C=O) at positions 2 and 4 of the uracil (B121893) ring and the nitrogen atom of the amino group itself.

Based on the structure of 6-amino-1,3-dimethyluracil, it is expected that the molecules form extensive two-dimensional networks. dcu.ie The amino group's N-H donors would form hydrogen bonds with the carbonyl oxygen acceptors of neighboring molecules, creating robust synthons. A common motif involves each aminouracil molecule hydrogen-bonding to two others, resulting in infinite chains or sheets. dcu.ie

The water molecule in the monohydrate lattice is expected to play a crucial bridging role, connecting these primary aminouracil networks. nih.gov The water molecule can act as both a hydrogen bond donor (via its O-H bonds) and an acceptor (via its oxygen lone pairs), linking separate aminouracil molecules or layers that might not otherwise interact directly. This creates a highly stable, three-dimensional hydrogen-bonded architecture. nih.gov

| Donor (D) | Acceptor (A) | Interaction | Typical D···A Distance (Å) | Reference |

|---|---|---|---|---|

| N-H (amino) | O=C (uracil) | N-H···O=C | 2.8 - 3.0 | dcu.ie |

| O-H (water) | O=C (uracil) | O-H···O=C | 2.7 - 2.9 | nih.gov |

| N-H (amino) | O-H (water) | N-H···O | 2.9 - 3.1 | nih.gov |

| O-H (water) | N (amino) | O-H···N | 2.8 - 3.0 | nih.gov |

The planar, electron-rich uracil ring system facilitates π-stacking interactions, which are crucial for stabilizing the crystal structure in conjunction with hydrogen bonding. These interactions occur when the pyrimidine (B1678525) rings of adjacent molecules align in a parallel or near-parallel fashion, allowing for favorable orbital overlap.

In the supramolecular assembly, the hydrogen-bonded sheets or layers are likely arranged so that the uracil rings stack upon one another. The specific geometry of this stacking (e.g., face-to-face or offset) is influenced by the steric demands of the N-substituted allyl groups. These flexible side chains will likely position themselves to minimize steric hindrance while allowing the uracil cores to approach an optimal distance for π-π interactions, typically in the range of 3.3 to 3.8 Å between ring centroids. The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π-stacking interactions ultimately defines the final, densely packed crystal structure.

Detailed Vibrational Spectroscopic Investigations (FT-IR, Raman) for Functional Group Environment and Conformational States in this compound

Vibrational spectroscopy provides a powerful tool for probing the functional groups and intermolecular interactions within the this compound structure. Both FT-IR and Raman spectroscopy offer complementary information on the vibrational modes of the molecule.

Analysis of related 6-aminouracil (B15529) compounds shows characteristic vibrational bands that can be assigned to specific functional groups. dergipark.org.trresearchgate.netresearchgate.net The broad character of N-H stretching bands in the FT-IR spectrum is typically indicative of participation in hydrogen bonding. dergipark.org.tr The presence of the water of hydration would be confirmed by a broad O-H stretching band, likely overlapping with the N-H stretches in the 3500-3200 cm⁻¹ region.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3400 (broad) | Weak | Water stretch |

| ν(N-H) | 3350 - 3100 (broad) | Moderate | Amine symmetric & asymmetric stretch |

| ν(=C-H) | ~3080 | Strong | Allyl vinyl C-H stretch |

| ν(C-H) | 2980 - 2920 | Strong | Allyl methylene (B1212753) C-H stretch |

| ν(C=O) | ~1710, ~1660 | Moderate | C2=O and C4=O stretch |

| δ(N-H) | ~1640 | Weak | Amine scissoring |

| ν(C=C) | ~1620 | Strong | Allyl C=C stretch |

| Ring Vibrations | 1580 - 1400 | Strong | Uracil ring stretching modes |

| δ(CH₂) | ~990, ~920 | Moderate | Allyl vinyl out-of-plane bend |

The two allyl groups introduce several characteristic vibrational modes. The stretching of the vinyl C-H bonds (ν(=C-H)) is expected around 3080 cm⁻¹, while the methylene C-H stretches (ν(C-H)) appear just below 3000 cm⁻¹. One of the most prominent features, particularly in the Raman spectrum, is the C=C double bond stretching vibration, which typically occurs near 1620 cm⁻¹. The flexibility of the allyl chains may give rise to multiple conformational states (conformers), which could be observed as slight shifts or broadening of the bands associated with the methylene rocking and twisting modes in the 1300-900 cm⁻¹ region.

The electronic environment of the uracil ring and its substituents is reflected in the positions and intensities of their vibrational modes. The two carbonyl groups, C2=O and C4=O, are expected to show strong, distinct stretching bands in the FT-IR spectrum between 1720 and 1650 cm⁻¹. Their exact positions are sensitive to hydrogen bonding; involvement as a hydrogen bond acceptor typically shifts the stretching frequency to a lower wavenumber.

The exocyclic amino group at the C6 position gives rise to characteristic N-H stretching vibrations, as mentioned, and a scissoring (in-plane bending) mode, δ(NH₂), around 1640 cm⁻¹. The position of this bending mode is also influenced by hydrogen bonding. The delocalization of the amino group's lone pair of electrons into the pyrimidine ring affects the ring's vibrational modes, which appear as a series of complex bands in the 1600-1400 cm⁻¹ fingerprint region.

Advanced Nuclear Magnetic Resonance Spectroscopic Studies (2D-NMR, Solid-State NMR) for Elucidating Molecular Dynamics and Tautomerism in this compound

NMR spectroscopy provides detailed structural information at the atomic level. While 1D ¹H and ¹³C NMR spectra give primary constitutional data, advanced 2D and solid-state techniques are necessary to fully characterize the molecule's connectivity, spatial relationships, and solid-state interactions. ipb.pt

Based on data from analogous uracil derivatives, a set of predicted chemical shifts can be compiled. rsc.orgnih.govjppres.com 2D NMR experiments are crucial for unambiguous assignment. A ¹H-¹H COSY (Correlation Spectroscopy) experiment would reveal proton-proton couplings, clearly linking the methylene and vinyl protons within each allyl group. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations, confirming the attachment of the allyl groups to the N1 and N3 positions and establishing the connectivity of the entire uracil framework.

| Position | Atom | Predicted Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| 5 | C-H | ~5.0 | Correlates with C4, C6 |

| 6 | -NH₂ | ~6.5 (broad) | Correlates with C5, C6 |

| N-CH₂ | -CH₂- | ~4.3 | Correlates with C2/C6 (for N1), C2/C4 (for N3), C=(vinyl) |

| -CH= | -CH= | ~5.8 | Correlates with N-CH₂, =CH₂(vinyl) |

| =CH₂ | =CH₂ | ~5.1 | Correlates with -CH=(vinyl) |

| C2 | ¹³C | ~151 | - |

| C4 | ¹³C | ~163 | - |

| C5 | ¹³C | ~85 | - |

| C6 | ¹³C | ~155 | - |

| N-CH₂ | ¹³C | ~45 | - |

| -CH= | ¹³C | ~134 | - |

| =CH₂ | ¹³C | ~117 | - |

Solid-state NMR (SSNMR) would provide a crucial link between the solution-state structure and the crystallographic data. SSNMR chemical shifts are highly sensitive to the local electronic environment, including intermolecular effects like hydrogen bonding and crystal packing. acs.org For instance, the ¹H chemical shifts of the NH protons involved in hydrogen bonds are expected to be significantly higher in the solid state compared to the gas phase (or an isolated molecule), providing direct evidence and quantification of these interactions. acs.org

Furthermore, the potential for amino-imino tautomerism, a phenomenon observed in some 6-aminouracil derivatives, could be investigated. nih.gov In solution, if there is a dynamic equilibrium between the dominant amino form (C6-NH₂) and a minor imino form (C6=NH), it might be detectable by variable-temperature NMR experiments. The appearance of two sets of signals or the broadening and coalescence of signals as the temperature is changed would indicate such a dynamic process.

Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on "this compound" that strictly adheres to the requested advanced spectroscopic and diffractional probing outline.

The required research findings for the specified subsections—Conformational Analysis of Diallyl Substituents, Investigation of Water Molecule Interactions within the Solvate Structure, and Mass Spectrometry Fragmentation Pathways and Ionization Mechanisms—are not present in the public domain.

Specifically:

No crystallographic data (e.g., X-ray diffraction studies) for this compound could be located. This information is essential for a scientifically accurate discussion of the three-dimensional conformation of the diallyl groups and the specific hydrogen-bonding interactions of the water molecule within the crystal lattice.

No published mass spectrometry studies detailing the specific fragmentation patterns or ionization behavior of 1,3-Diallyl-6-aminouracil were found. Without this experimental data, a valid discussion of its fragmentation pathways and ionization mechanisms cannot be constructed.

To provide an article that is "thorough, informative, and scientifically accurate" as instructed, these foundational research findings are a prerequisite. Generating content on these specific topics without supporting data would amount to speculation and would not meet the required standards of scientific integrity. Therefore, the request to generate an article based on the provided outline cannot be fulfilled at this time.

Computational and Theoretical Exploration of 1,3 Diallyl 6 Aminouracil Monohydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals of 1,3-Diallyl-6-aminouracil Monohydrate

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. unimib.it For this compound, DFT calculations can elucidate the arrangement of electrons and the nature of molecular orbitals, which are fundamental to understanding its chemical behavior. These calculations are typically performed using a basis set, such as 6-311G(d,p), to approximate the molecular orbitals. materialsciencejournal.orgresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

Various quantum chemical descriptors can be calculated from HOMO and LUMO energies to predict the reactivity of this compound. These include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), and the electrophilicity index (ω = χ²/2η). materialsciencejournal.org

Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.80 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.67 |

Note: The values in this table are representative and based on typical DFT calculations for similar uracil (B121893) derivatives. They are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different potential values in various colors. Regions of negative potential (typically colored red) are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the uracil ring and the amino group, while the hydrogen atoms would exhibit positive potential.

Conformational Analysis and Potential Energy Surface Mapping of this compound through Molecular Mechanics and Dynamics Simulations

The diallyl groups in this compound introduce significant conformational flexibility. Conformational analysis aims to identify the stable conformers (rotamers) of the molecule and their relative energies. nih.gov This is often achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map the potential energy surface (PES). researchgate.net

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational methods for exploring the conformational space of flexible molecules. nih.gov MM methods use classical physics to model the interactions between atoms, providing a computationally efficient way to calculate the energies of different conformations. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational preferences of the molecule in different environments. nih.gov For this compound, these simulations can reveal the preferred orientations of the allyl groups relative to the uracil core and how these conformations might be influenced by the presence of the water molecule of hydration and intermolecular interactions in the solid state or in solution.

Quantum Chemical Assessment of Tautomeric Equilibria in this compound

Uracil and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. dntb.gov.ua For 6-aminouracil (B15529) derivatives, the amino-imino and keto-enol tautomerisms are of particular interest. Quantum chemical calculations, particularly DFT, can be employed to determine the relative energies of these tautomers and thus predict their equilibrium populations. chemrxiv.orgchemrxiv.org The calculations typically involve optimizing the geometry of each tautomer and calculating its electronic energy. The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant at equilibrium. For this compound, it is expected that the 6-amino-diketo form is the most stable tautomer, consistent with other 6-aminouracil derivatives. researchgate.net

Theoretical Prediction of Spectroscopic Signatures for this compound

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. DFT calculations can be used to compute vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.govaimspress.com

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes to specific molecular motions. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. materialsciencejournal.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (1H and 13C) of the molecule, providing valuable information for structural elucidation. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| FT-IR (cm-1) | ~3400-3200 (N-H stretching), ~1700-1600 (C=O stretching), ~1600 (C=C stretching) |

| UV-Vis (nm) | λmax ~260-280 nm (π→π* transition) |

| 1H NMR (ppm) | Signals corresponding to allyl protons and amino protons |

| 13C NMR (ppm) | Signals for carbonyl carbons, olefinic carbons, and aliphatic carbons of the allyl groups |

Note: These are representative values and would need to be confirmed by specific calculations for the title compound.

Computational Studies on Solvent Effects and Solvation Dynamics for this compound

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can be used to study these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. nih.gov This approach can be used to calculate the properties of this compound in different solvents and to understand how the solvent affects its electronic structure, conformational preferences, and spectroscopic signatures. researchgate.net

Explicit solvation models, where individual solvent molecules are included in the simulation, can be used in conjunction with molecular dynamics to study the specific interactions between the solute and solvent molecules, such as hydrogen bonding, and to investigate the dynamics of the solvation shell around this compound.

Exploration of Non-Linear Optical Properties through Computational Methods

The investigation of non-linear optical (NLO) properties through computational chemistry has become a vital tool for predicting and understanding the potential of new materials in optical and photonic applications. rsc.org For derivatives of uracil, such as this compound, these theoretical explorations provide foundational insights into their molecular architecture and electronic behavior, which are crucial for NLO activity.

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the NLO response of molecules. nih.gov These methods allow for the calculation of key parameters that govern NLO phenomena, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). frontiersin.org The magnitude of these parameters, especially the hyperpolarizability, is a direct indicator of a molecule's potential for applications in advanced optical devices. rsc.org

While direct computational studies on this compound are not extensively documented in publicly available research, the NLO properties of its parent compound, 6-aminouracil (6-AU), have been investigated. These studies serve as a crucial reference point for understanding the potential NLO characteristics of its derivatives.

Theoretical calculations for 6-aminouracil have been performed using the DFT/B3LYP method with a 6-311++G(d,p) basis set. researchgate.net The outcomes of these calculations reveal the molecule's NLO activity. For instance, the first-order hyperpolarizability of 6-aminouracil was calculated to be significantly greater than that of urea (B33335), a standard reference material in the study of NLO properties. researchgate.net This finding suggests that the 6-aminouracil molecular framework possesses inherent NLO activity. researchgate.net

The introduction of diallyl groups at the 1 and 3 positions of the uracil ring, as in this compound, is expected to modulate these NLO properties. The allyl substituents can influence the molecule's electronic structure, potentially enhancing its hyperpolarizability. Such substitutions can affect the charge distribution and intramolecular charge transfer, which are key factors in determining NLO response.

The table below presents the calculated NLO properties for the parent compound, 6-aminouracil, which provides a basis for understanding the potential NLO behavior of its diallyl derivative.

| Compound | Parameter | Calculated Value | Comparison |

|---|---|---|---|

| 6-Aminouracil | First-Order Hyperpolarizability (β) | 14.07 × 10-31 esu | 2.13 times greater than urea |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in assessing NLO properties. The energy gap between HOMO and LUMO is an indicator of molecular reactivity and the ease of intramolecular charge transfer, which is directly related to the NLO response. For 6-aminouracil, the calculated HOMO-LUMO energy gap is comparable to that of other bioactive molecules, suggesting potential for charge transfer and, consequently, NLO activity. researchgate.net

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide deeper insights into the electronic delocalization and stabilization energies within the molecule, which also contribute to its NLO properties. researchgate.net For 6-aminouracil, NBO analysis has indicated significant stabilization energies, confirming the potential for bioactivity and, by extension, NLO activity. researchgate.net

Reactivity and Derivatization Chemistry of 1,3 Diallyl 6 Aminouracil Monohydrate

Reactions at the Allyl Moieties of 1,3-Diallyl-6-aminouracil Monohydrate

The N1 and N3-allyl groups provide reactive handles for carbon-carbon bond formation and functionalization through established alkene chemistries.

The terminal double bonds of the diallyl groups are amenable to olefin metathesis, a powerful tool for C-C bond formation. wikipedia.org Ruthenium-based catalysts, such as Grubbs catalysts, are well-suited for these transformations due to their high functional group tolerance. wikipedia.orgutc.edu Potential metathesis reactions include intramolecular Ring-Closing Metathesis (RCM) to form a new heterocyclic ring, or intermolecular Acyclic Diene Metathesis (ADMET) for polymerization. utc.eduwikipedia.org Cross-metathesis with other olefins can also be employed to introduce new substituents.

Cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, offer another avenue for modifying the allyl groups. libretexts.orgharvard.eduorganic-chemistry.org While these reactions are more commonly performed on aryl or vinyl halides, methodologies exist for their application to allylic systems. nih.govrsc.orgnih.govacs.org The Suzuki-Miyaura coupling, for instance, could be used to couple the allyl groups with organoboron compounds in the presence of a palladium catalyst. libretexts.orgharvard.eduorganic-chemistry.org Similarly, the Heck reaction could forge a bond between one of the allyl groups and an aryl or vinyl halide. organic-chemistry.orgrsc.org

Table 1: Potential Olefin Metathesis and Cross-Coupling Reactions

| Reaction Type | Potential Reagents/Catalysts | Expected Product Type |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs Catalyst (1st or 2nd Gen) utc.eduresearchgate.net | Cyclic dihydropyrrolo[1,2-c]pyrimidine derivative |

| Cross-Metathesis (CM) | Partner Olefin (R-CH=CH2), Grubbs Catalyst | N-allyl group extended with 'R' substituent |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)2), Pd Catalyst (e.g., Pd(PPh3)4), Base libretexts.orgorganic-chemistry.org | N-(3-Arylprop-1-enyl)uracil derivative |

| Heck Reaction | Aryl halide (Ar-X), Pd Catalyst (e.g., Pd(OAc)2), Base rsc.orgrsc.org | N-(3-Arylallyl)uracil derivative |

The double bonds of the allyl groups can be readily oxidized to form epoxides or diols. Epoxidation is commonly achieved using peroxyacids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent for this transformation. masterorganicchemistry.comorganic-chemistry.org This reaction proceeds via a concerted mechanism to yield the corresponding bis-epoxide derivative. masterorganicchemistry.comic.ac.uk The resulting epoxides are valuable synthetic intermediates, susceptible to ring-opening by various nucleophiles.

Dihydroxylation, the conversion of the alkene to a vicinal diol, can be performed under either syn or anti-selective conditions. Syn-dihydroxylation is typically accomplished using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). Anti-dihydroxylation can be achieved through the aforementioned epoxidation followed by acid-catalyzed hydrolytic ring-opening.

Table 2: Representative Oxidation Reactions of Allyl Groups

| Reaction | Reagent(s) | Product Functional Group | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA masterorganicchemistry.comorganic-chemistry.orgresearchgate.net | Epoxide (Oxirane) | N/A |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. Cold, dilute KMnO₄, NaOH | Vicinal Diol | Syn |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal Diol | Anti |

The presence of two polymerizable allyl groups makes this compound a suitable monomer for synthesizing novel polymers. Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization that is particularly effective for terminal dienes. wikipedia.org Using a Grubbs-type catalyst, this reaction proceeds with the release of ethylene (B1197577) gas, driving the formation of a linear polyalkenylene with the uracil (B121893) moiety incorporated into the polymer backbone. researchgate.netresearchgate.netmdpi.commdpi.com The resulting unsaturated polymer can be further modified, for example, through hydrogenation to produce a saturated, more stable polymer.

Alternatively, the diallyl monomer can undergo radical polymerization. Initiated by radical sources like azobisisobutyronitrile (AIBN) or benzoyl peroxide, this chain-growth process would also lead to polymers incorporating the uracil unit.

Table 3: Potential Polymerization Methods

| Polymerization Method | Initiator/Catalyst | Polymer Type | Driving Force |

|---|---|---|---|

| Acyclic Diene Metathesis (ADMET) | Grubbs Catalyst wikipedia.orgresearchgate.net | Unsaturated Polyester/Polyamide Analog | Release of ethylene gas |

| Radical Polymerization | AIBN, Benzoyl Peroxide | Saturated polymer with cyclic units | Consumption of monomer |

Transformations of the 6-Amino Group in this compound

The 6-amino group on the pyrimidine (B1678525) ring exhibits reactivity typical of both an aromatic amine and an enamine, allowing for derivatization through acylation, alkylation, and condensation reactions. juniperpublishers.com

The nucleophilic 6-amino group readily undergoes acylation with reagents such as acyl chlorides or anhydrides in the presence of a base. acs.orgscirp.orgacs.org This reaction yields the corresponding 6-acylamino derivatives. For instance, reaction with acetic anhydride (B1165640) can produce the 6-acetamido-1,3-diallyluracil. acs.org It is noteworthy that in some 6-aminouracil (B15529) derivatives, acylation can occur competitively at the C5 position, depending on the substituents and reaction conditions. acs.org

Alkylation of the 6-amino group is also possible, though it may be less straightforward than acylation and could lead to mixtures of mono- and di-alkylated products. Reactions with alkyl halides under basic conditions can introduce alkyl substituents onto the exocyclic nitrogen. juniperpublishers.comekb.egnih.gov

Table 4: Acylation and Alkylation of the 6-Amino Group

| Reaction | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | 2,4-dimethoxybenzoyl chloride | Piperidine catalyst | 6-(2,4-dimethoxybenzamido)uracil derivative | scirp.org |

| Acylation | Acetic Anhydride | Reflux | 6-Acetamidouracil derivative | acs.org |

| Alkylation | Alkylating reagents (e.g., R-X) | Ethanolic sodium ethoxide | N-alkyl-6-aminouracil derivative | ekb.eg |

The 6-amino group can react with aldehydes and ketones to form Schiff bases (imines). researchgate.netrsc.orggsconlinepress.comwikipedia.org However, a more significant and widely exploited reaction pathway involves the condensation of 6-aminouracils with carbonyl compounds in multicomponent reactions to construct fused heterocyclic systems. researchgate.netresearchgate.netnih.gov

In these reactions, the 6-aminouracil scaffold often reacts with an aldehyde and a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate). rsc.orgresearchgate.net The reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 6-aminouracil (reacting as an enamine at the C5 position). Subsequent intramolecular cyclization and aromatization lead to the formation of pyridopyrimidine derivatives, which are of significant interest in medicinal chemistry. rsc.orgresearchgate.netresearchgate.net Reactions with dicarbonyl compounds like isatin (B1672199) can lead to spiro-fused systems. researchgate.net

Table 5: Synthesis of Fused Pyrimidines via Condensation Reactions

| Carbonyl Compound | Other Reactants | Conditions | Fused Ring System Formed | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | Nano-catalyst, Reflux | Pyrido[2,3-d]pyrimidine | rsc.org |

| Aromatic Aldehydes | 2-Hydroxynaphthalene-1,4-dione | Nano-ZnO, 80°C | Benzopyrimido[4,5-b]quinoline | rsc.org |

| Formaldehyde | Primary Amines | Room Temperature | Pyrimido[4,5-d]pyrimidine | researchgate.net |

| Isatin derivatives | None (2:1 stoichiometry) | Solvent-free, Microwave or Heat | Spiro[indoline-3,9'-pyrido[2,3-e:4,5-d]pyrimidine] | researchgate.net |

Reactivity of the Uracil Core in this compound

The chemical behavior of 1,3-diallyl-6-aminouracil is largely dictated by the electron-rich nature of its pyrimidine ring system. The presence of the amino group at the C-6 position significantly influences the electron distribution within the uracil core, making the compound a potent nucleophile. semanticscholar.org This inherent nucleophilicity is the primary driver of its reactivity, with two main sites being particularly active: the amino group itself and the C-5 position of the uracil ring. semanticscholar.orgjuniperpublishers.com The electron-donating mesomeric effect of the C-6 amino group enhances the electron density at the C-5 carbon, making it susceptible to attack by a wide range of electrophiles. semanticscholar.org

Electrophilic Aromatic Substitution (if applicable)nih.gov

While the uracil ring is not a classical aromatic system like benzene, the C-5 position exhibits reactivity analogous to electrophilic aromatic substitution due to the activating effect of the adjacent amino group. semanticscholar.org This position readily reacts with various electrophilic reagents, leading to C-5 substituted derivatives. This reactivity is a cornerstone of the derivatization chemistry of 6-aminouracils.

Key electrophilic substitution reactions at the C-5 position include:

Reaction with Aldehydes: In the presence of aldehydes, 1,3-diallyl-6-aminouracil can undergo condensation at the C-5 position. This reaction often serves as a key step in the synthesis of more complex fused heterocyclic systems, such as pyridopyrimidines. semanticscholar.orgresearchgate.net The initial attack of the nucleophilic C-5 carbon on the aldehyde's carbonyl group initiates the process. researchgate.net

Coupling with Diazonium Salts: The activated C-5 position can couple with diazonium salts to form highly colored 5-arylazo derivatives. researchgate.net This reaction is a classic example of electrophilic substitution on an electron-rich heterocyclic system.

Nitrosation: Reaction with nitrous acid (generated from sodium nitrite (B80452) and acid) introduces a nitroso group at the C-5 position. The resulting 5-nitroso-6-aminouracil derivatives are valuable intermediates, particularly for the synthesis of purine (B94841) analogs, as the nitroso group can be readily reduced to an amino group to form a 5,6-diaminouracil. researchgate.net

Halogenation: 6-aminouracil derivatives can undergo halogenation, for instance with bromine in acetic acid, to yield 5-bromo derivatives. juniperpublishers.com

| Electrophile | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Aldehyde (R-CHO) | Aromatic or Aliphatic Aldehydes | C-5 Alkylidene or Bis(pyrimidonyl)methanes | researchgate.net, semanticscholar.org |

| Diazonium Ion (Ar-N₂⁺) | Aryldiazonium Salt | 5-Arylazo-6-aminouracil | researchgate.net |

| Nitrosonium Ion (NO⁺) | NaNO₂ / Acid | 5-Nitroso-6-aminouracil | , researchgate.net |

| Bromonium Ion (Br⁺) | Bromine / Acetic Acid | 5-Bromo-6-aminouracil | juniperpublishers.com |

Nucleophilic Attack and Ring-Opening Pathways

The electron-rich uracil core of this compound is generally resistant to nucleophilic attack. Instead, the molecule itself functions as a nucleophile. semanticscholar.org The primary nucleophilic centers are the C-5 carbon and the nitrogen atom of the 6-amino group. juniperpublishers.com Reactions typically involve these sites attacking external electrophiles rather than the ring being attacked by external nucleophiles. Consequently, ring-opening pathways initiated by nucleophilic attack are not a characteristic feature of the reactivity of 1,3-diallyl-6-aminouracil under standard conditions. The stability of the pyrimidine ring, coupled with its electron-rich character, disfavors such reaction pathways.

Synthesis of Novel Derivatives of this compound with Modified Chemical Functionalityjuniperpublishers.comnih.govresearchgate.netscirp.org

The versatile reactivity of 1,3-diallyl-6-aminouracil makes it a valuable scaffold for the synthesis of a wide array of novel derivatives with modified functionalities. These syntheses primarily leverage the nucleophilicity of the C-5 position and the 6-amino group to build more complex molecular architectures, particularly fused heterocyclic systems. researchgate.netscirp.org

A significant application is in the synthesis of purine analogs, such as xanthine (B1682287) derivatives. This process typically begins with an electrophilic substitution at the C-5 position, such as nitrosation, to introduce a functional group that can be converted into a second amino group. The resulting 1,3-diallyl-5,6-diaminouracil (B12286) is a key intermediate. This vicinal diamine can then undergo cyclization with various one-carbon synthons, like formic acid or aldehydes, to form the fused imidazole (B134444) ring characteristic of the purine system.

Another major route for derivatization involves the construction of other fused ring systems. For example, reaction with isatin derivatives can lead to the formation of complex spiro pyridodipyrimidines. researchgate.net Similarly, condensation reactions with α,β-unsaturated aldehydes or ketones can be employed to construct a fused pyridine (B92270) ring, yielding pyridopyrimidine derivatives. semanticscholar.orgresearchgate.net

The 6-amino group itself can also be the site of modification. It can be acylated or reacted with reagents like chloroacetyl chloride. scirp.org The resulting N-acylated product can then be used in subsequent cyclization reactions. For instance, refluxing the 6-chloroacetylamino derivative with ortho-phenylenediamine can produce dihydroquinoxalinylamino derivatives, effectively attaching a new heterocyclic moiety via the amino group. scirp.org

| Reactant(s) | Key Intermediate | Resulting Derivative Class | Synthetic Strategy | Reference |

|---|---|---|---|---|

| 1. NaNO₂/H⁺ 2. Reduction 3. Formic Acid or R-CHO | 1,3-Diallyl-5,6-diaminouracil | Xanthine Analogs (Fused Imidazole Ring) | C-5 nitrosation, reduction to diamine, and cyclization of the diamine with a C1 synthon. | , |

| Isatin Derivatives | Iminium Intermediate | Spiro Pyridodipyrimidines | Condensation involving C-5 and 6-NH₂ of two uracil molecules with isatin. | researchgate.net |

| Aliphatic Aldehydes in Formic Acid | - | Pyridopyrimidines | Condensation and cyclization to form a fused pyridine ring. | researchgate.net |

| Aromatic Aldehydes | - | Dipyrimidinopyridines | Condensation leading to the formation of a central pyridine ring fused to two pyrimidine units. | researchgate.net |

| 1. Chloroacetyl chloride 2. o-Phenylenediamine | 6-Chloroacetylaminouracil derivative | Dihydroquinoxalinylamino-uracils | Acylation of the 6-amino group followed by condensation and intramolecular cyclization. | scirp.org |

| Aryldiazonium Salts | - | 5-Arylazo Dyes | Electrophilic substitution at the C-5 position. | researchgate.net |

Exploration of Non Biological Applications for 1,3 Diallyl 6 Aminouracil Monohydrate and Its Derivatives

Utilization in Polymer Chemistry and Material Science

The diallyl functionality of 1,3-diallyl-6-aminouracil makes it a promising candidate for the development of novel polymers and materials. The two allyl groups provide sites for polymerization and cross-linking, enabling the creation of complex macromolecular architectures.

Monomer in Radical Polymerization and Copolymerization for Advanced Materials

1,3-Diallyl-6-aminouracil can serve as a monomer in radical polymerization processes. The polymerization of diallyl compounds is known to proceed through a cyclolinear mechanism, which results in macromolecules containing alternating cyclic and linear units. researchgate.net This specific mechanism can lead to the formation of polymers with high molecular weights. researchgate.net

The reactivity of allyl monomers in radical polymerization can be influenced by the polar effects of their functional groups. tandfonline.comtandfonline.com These effects determine the stability of the C-H bond at the α-position and thus the rate of chain transfer to the monomer, a process known as degradative chain transfer. tandfonline.comtandfonline.com While this can sometimes lead to oligomeric products, specific conditions and the use of certain acids can convert degradative chain transfer into effective chain transfer, increasing the polymerization rate. tandfonline.comtandfonline.com

The copolymerization of 1,3-diallyl-6-aminouracil with other vinyl monomers represents a strategy to incorporate the functional uracil (B121893) moiety into a wide range of polymer backbones, thereby tailoring the properties of the resulting materials for specific advanced applications. researchgate.net The behavior of allyl monomers in copolymerization is often characterized by their lower reactivity compared to many vinyl monomers. researchgate.net

Table 1: General Kinetic Features of Diallyl Monomer Polymerization

| Feature | Description | Implication for 1,3-Diallyl-6-aminouracil |

| Polymerization Mechanism | Cyclolinear, forming alternating cyclic and linear units in the polymer chain. researchgate.net | Leads to polymers with a unique, structured backbone. |

| Chain Transfer | Prone to degradative chain transfer, which can limit molecular weight. tandfonline.com | Polymerization conditions may need optimization to achieve high molecular weight polymers. |

| Copolymerization | Generally less reactive than common vinyl monomers. researchgate.net | Monomer reactivity ratios must be considered for controlled copolymer synthesis. |

| Polymer Structure | Formation of five- and six-membered rings within the polymer chain. researchgate.net | The resulting polymer would possess a rigid, cyclic structure derived from the diallyl groups. |

Cross-linking Agent in Polymer Networks

The presence of two allyl groups in 1,3-diallyl-6-aminouracil allows it to function as a cross-linking agent. When incorporated into a polymer matrix containing suitable reactive sites, these allyl groups can form covalent bonds between polymer chains, creating a three-dimensional network. This cross-linking can significantly enhance the mechanical strength, thermal stability, and chemical resistance of the material. nih.gov

Photo-crosslinking is a common method where UV irradiation, in the presence of a photoinitiator, can initiate the reaction of the allyl groups, leading to the formation of a cross-linked network. nih.gov This technique is particularly useful for creating coatings, adhesives, and hydrogels. The efficiency and properties of the resulting network can be controlled by varying the concentration of the cross-linking agent. researchgate.net

Precursor for Functional Polymers with Diallylaminouracil Moieties

Polymers synthesized from 1,3-diallyl-6-aminouracil possess pendant aminouracil groups along the polymer backbone. These functional moieties offer opportunities for post-polymerization modification, allowing for the synthesis of a wide range of functional polymers. nih.govbohrium.compageplace.dersc.org The aminouracil unit contains several potential sites for chemical reactions, including the amino group and the ring nitrogen atoms, which can be used to attach other molecules or modify the polymer's properties.

For instance, the aminouracil moieties could be used to introduce specific functionalities for applications in sensing, catalysis, or as responsive materials. The ability to perform post-synthesis modifications on polymers with allyl groups is a well-established strategy for creating materials with tailored properties. nih.gov

Role as a Ligand in Coordination Chemistry and Catalysis Research

The 6-aminouracil (B15529) core of 1,3-diallyl-6-aminouracil contains nitrogen and oxygen atoms that can act as donor sites for metal ions, making it a potential ligand in coordination chemistry. The formation of metal complexes with such ligands can lead to novel materials with interesting catalytic, magnetic, or optical properties.

Complexation with Transition Metals for Catalytic Applications

Derivatives of aminopyrimidine and aminouracil are known to form stable complexes with a variety of transition metals. sciencenet.cnnih.govresearchgate.nettandfonline.com The coordination can occur through the ring nitrogen atoms or the exocyclic amino group. sciencenet.cn For 6-aminouracil, it has been found that coordination often involves one of the pyrimidine (B1678525) ring nitrogen atoms. hacettepe.edu.tr The resulting metal complexes can exhibit diverse coordination geometries, including square planar and tetrahedral. nih.govtandfonline.com

The complexation of 1,3-diallyl-6-aminouracil with transition metals such as copper, nickel, cobalt, and zinc could lead to catalysts for various organic transformations. mdpi.com The design of ligands is a crucial aspect of developing efficient transition metal catalysts, and the unique electronic and steric properties of the diallylaminouracil ligand could offer advantages in specific catalytic reactions. sciencedaily.comescholarship.orgillinois.edu

Table 2: Potential Coordination Sites and Resulting Complex Types

| Potential Donor Atoms | Metal Ions | Potential Complex Type |

| Ring Nitrogens, Amino Group Nitrogen, Carbonyl Oxygens | Cu(II), Ni(II), Co(II), Zn(II), Ag(I) sciencenet.cnmdpi.com | Mononuclear or Polynuclear Complexes, Coordination Polymers researchgate.nethacettepe.edu.tr |

Design of Novel Metal-Organic Frameworks (MOFs) Incorporating Diallylaminouracil Units

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The modular nature of MOFs allows for the incorporation of a wide variety of organic linkers to create materials with tailored pore sizes, shapes, and functionalities. researchgate.netmdpi.comresearchgate.netscirp.org

Given the ability of the aminouracil moiety to coordinate with metal ions, 1,3-diallyl-6-aminouracil or its derivatives could be utilized as ligands in the synthesis of novel MOFs. sciencenet.cnfigshare.com The diallyl groups might also offer potential for post-synthetic modification within the MOF structure. The incorporation of diallylaminouracil units could introduce specific recognition sites or catalytic centers within the pores of the MOF, leading to applications in gas storage and separation, sensing, and heterogeneous catalysis. researchgate.net

Application in Supramolecular Chemistry and Self-Assembly Processes

The structure of 1,3-diallyl-6-aminouracil, featuring hydrogen bond donors and acceptors, as well as π-systems, makes it a candidate for applications in supramolecular chemistry. This field focuses on the non-covalent interactions between molecules, leading to the formation of organized structures.

Directed Assembly through Hydrogen Bonding and π-π Interactions

The uracil core is rich in sites capable of forming hydrogen bonds, a primary tool in directing the self-assembly of molecules. The amino group and carbonyl groups on the uracil ring can act as hydrogen bond donors and acceptors, respectively. These interactions can guide the molecules to form predictable, ordered structures in the solid state.

Formation of Cocrystals and Inclusion Compounds

Cocrystallization is a technique used to modify the physicochemical properties of a compound by combining it with another molecule (a coformer) in a crystalline lattice. This approach is widely used in the pharmaceutical industry to improve properties like solubility and stability. Given its hydrogen bonding capabilities, 1,3-diallyl-6-aminouracil could potentially form cocrystals with a variety of coformers. The selection of a suitable coformer with complementary hydrogen bonding sites could lead to the formation of new crystalline materials with tailored properties.

Inclusion compounds are complexes in which one chemical compound, the "host," forms a cavity that entraps another molecule, the "guest." While there is no specific data on 1,3-diallyl-6-aminouracil monohydrate forming inclusion compounds, the general principles of host-guest chemistry could be applied. It is conceivable that in certain self-assembled structures, voids or channels could be formed that are capable of hosting small solvent molecules or other guests.

Potential in Optoelectronic Materials Research (e.g., as a fluorophore)

Certain derivatives of 6-aminouracil have been investigated for their optical properties. A detailed experimental and computational study on 5-aminouracil (B160950) and 6-aminouracil revealed insights into their absorption and fluorescence spectra. acs.orgnih.gov The study found that the emission properties of these amino-substituted compounds are significantly different from unsubstituted uracil, exhibiting a much larger Stokes shift. acs.orgnih.gov Specifically for 6-aminouracil, the lowest energy absorption peak is narrower and more intense compared to uracil. acs.orgnih.gov

While the fluorescence of 6-aminouracil itself decays very rapidly, substitution at various positions on the uracil ring can significantly alter the photophysical properties. nih.gov The introduction of the diallyl groups in 1,3-diallyl-6-aminouracil could influence its electronic structure and potentially lead to interesting luminescent properties. Further research into the photophysical characteristics of this specific compound would be necessary to determine its potential as a fluorophore in optoelectronic materials. The study of related chromophoric nucleoside analogues derived from 6-aminouracil has shown that this class of compounds can be versatile precursors for creating dyes with specific photophysical features. nih.gov

Green Chemical Applications and Sustainable Processes Involving this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyrimidine derivatives, including uracils, is an area where green chemistry principles are being increasingly applied. nih.govpowertechjournal.combenthamdirect.comresearchgate.neteurekaselect.com

The synthesis of 6-aminouracil derivatives often involves the condensation of a urea (B33335) derivative with a cyanoacetic acid derivative. The synthesis of 1,3-diallyl-6-aminouracil would likely start from N,N'-diallylurea. Research into greener synthetic routes for related compounds often focuses on using environmentally benign solvents (like water), employing catalysts to improve efficiency, and using energy-efficient methods such as microwave or ultrasound-assisted synthesis. powertechjournal.com For instance, the synthesis of cyanuric acid from urea has been explored using various solvents and catalysts to optimize yield and reduce environmental impact. nih.gov

While specific green chemistry applications for this compound have not been reported, its synthesis could potentially be optimized using these sustainable methodologies. Furthermore, as a pyrimidine derivative, it could be explored as a building block in the green synthesis of more complex heterocyclic compounds. nih.govpowertechjournal.combenthamdirect.comresearchgate.neteurekaselect.com

Future Research Directions and Unexplored Avenues for 1,3 Diallyl 6 Aminouracil Studies

Development of Stereoselective Synthetic Methods for Chiral Derivatives

A significant frontier in the study of 1,3-diallyl-6-aminouracil is the development of synthetic methods to produce chiral derivatives in a stereoselective manner. The two allyl groups offer multiple opportunities for introducing chirality, which is crucial for applications in medicinal chemistry and materials science.

Future research could focus on several key strategies:

Asymmetric Dihydroxylation or Epoxidation: The double bonds of the allyl groups are prime targets for asymmetric reactions. Catalytic asymmetric dihydroxylation (AD) or epoxidation could introduce chiral centers, leading to a variety of stereoisomers. The choice of catalyst (e.g., osmium-based for AD, Sharpless epoxidation reagents) would be critical in controlling the stereochemical outcome.

Catalytic Enantioselective Allylation: While the allyl groups are already present, further reactions involving them could be designed. More promisingly, methods for the enantioselective addition of allyl groups to imines or other electrophiles could be adapted to create complex homoallylic amines with quaternary carbon centers, a valuable motif in organic synthesis. nih.gov

Derivatization with Chiral Auxiliaries: Attaching a chiral auxiliary to the 6-amino group could direct the stereoselective functionalization of the allyl side chains. Subsequent removal of the auxiliary would yield enantiomerically enriched products.

The successful development of these methods would provide access to a library of novel, stereochemically defined molecules based on the diallylaminouracil core, enabling the investigation of their chiroptical properties and stereospecific interactions with biological targets.

Table 1: Potential Stereoselective Reactions for 1,3-Diallyl-6-aminouracil

| Reaction Type | Potential Catalyst/Reagent | Target Functionality | Desired Outcome |

| Asymmetric Dihydroxylation | AD-mix-β / AD-mix-α | Allyl C=C bonds | Chiral diols with controlled stereochemistry |

| Asymmetric Epoxidation | Jacobsen's catalyst, Sharpless reagent | Allyl C=C bonds | Chiral epoxides as versatile intermediates |

| Enantioselective Allylation | (Phosphoramidite)–Cu complex | Imines (after derivatization) | Homoallylic amines with quaternary carbons |

Investigation of 1,3-Diallyl-6-aminouracil Monohydrate in Niche Materials Science Applications

The unique structural features of 1,3-diallyl-6-aminouracil suggest its potential as a building block in materials science. The uracil (B121893) core can participate in hydrogen bonding, while the allyl groups provide sites for polymerization or surface attachment.

Unexplored applications in this area include:

Functional Monomers: The two allyl groups make the molecule a potential cross-linking monomer for radical polymerization. Co-polymerization with other vinyl monomers could lead to the creation of functional polymers with embedded nucleobase recognition sites. These materials could be explored for applications in selective binding, sensing, or as functional hydrogels.

Chromophoric and Optoelectronic Materials: Uracil and its derivatives can be modified to create chromophores, sometimes referred to as "nucleodyes". nih.gov By conjugating the 6-aminouracil (B15529) core with other aromatic systems, it may be possible to design novel dyes with interesting photophysical properties. The allyl groups could then be used to anchor these chromophores onto surfaces or into polymer matrices for sensing or optical applications.

Self-Assembling Systems: The hydrogen bonding capabilities of the uracil core (N-H and C=O groups) could be exploited to direct the self-assembly of molecules into supramolecular structures. The allyl groups could then be used to "lock in" these structures via solid-state polymerization, creating robust, ordered materials.

Deepening Understanding of Solid-State Reactivity and Phase Transformations

As a monohydrate, the compound's solid-state structure is intrinsically linked to the presence of water molecules within its crystal lattice. This opens a rich field for investigating its solid-state chemistry, particularly its phase transformations upon dehydration and rehydration. researchgate.net

Key research questions to be addressed include:

Dehydration and Anhydrous Polymorphs: Heating this compound would likely lead to the loss of its water of hydration. rsc.org This process could result in the formation of a stable or metastable anhydrous crystalline form, or potentially an amorphous phase. researchgate.net Studying this transformation using techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and variable-temperature X-ray powder diffraction (VT-XRPD) would provide fundamental insights into the material's thermal stability and the role of water in its crystal packing. researchgate.net

Rehydration and Hysteresis: Investigating the rehydration of the anhydrous form under varying humidity conditions could reveal the kinetics of water uptake and whether the original monohydrate structure is reformed. rsc.org This is critical for understanding the material's stability under different environmental conditions. nih.govumich.edu

Solid-State Photoreactivity: The presence of allyl groups in a crystalline lattice suggests the possibility of solid-state [2+2] photocycloaddition reactions upon UV irradiation. The specific arrangement of molecules in the crystal (topochemistry) would dictate whether intra- or intermolecular reactions occur, potentially leading to the formation of novel cyclobutane-fused heterocyclic structures.

Integration with Advanced Analytical Techniques for Real-Time Reaction Monitoring